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Compound of Interest |

Compound Name: 2-Pyrimidinepropanamide
CAS No.: 857412-35-2
Cat. No.: B8184598
. J

Executive Summary

2-Pyrimidinepropanamide is a "privileged scaffold" intermediate used to install the pyrimidine
moiety—a cornerstone of modern pharmacophores—into complex drug candidates.[1] Unlike
simple pyrimidine halides, this propanamide derivative provides a pre-functionalized three-
carbon linker, enabling rapid access to pyrimidine-based acids, amines, and aldehydes without
harsh conditions.[2]

Its primary utility lies in the development of Kinase Inhibitors (e.g., JAK, BTK targets) and
GPCR modulators, where the pyrimidine ring acts as a bioisostere for phenyl rings to improve
solubility and metabolic stability.

Chemical Identity & Properties
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Property Specification

IUPAC Name 3-(Pyrimidin-2-yl)propanamide

Common Name 2-Pyrimidinepropanamide

CAS Number 2444-36-2

Molecular Formula C7H9oNs30

Molecular Weight 151.17 g/mol

Appearance White to off-white crystalline solid

Solubility Soluble in DMSO, Methanol, Water; Sparingly

soluble in DCM

Kev Functionalit Primary Amide (hydrolyzable), Pyrimidine N-
ey Functionali
Y Y atoms (H-bond acceptors)

Strategic Applications in Drug Design
A. The "Linker" Strategy in Kinase Inhibitors

In kinase inhibitor design, the 2-pyrimidinepropanamide scaffold serves as a robust linker.
The amide group functions as a "masked" functional handle that can be transformed late-stage,
allowing libraries of compounds to be generated from a single precursor.[1][2]

» Hydrolysis — Carboxylic Acid: Precursor for PROTAC linkers or further amide coupling.[1]

e Hofmann Rearrangement - Ethylamine: Generates a primary amine with a 2-carbon spacer,
a common motif in biogenic amine mimics.[1][2]

o Dehydration — Nitrile: Creates 3-(pyrimidin-2-yl)propanenitrile, a precursor for tetrazoles.[1]

[2]

B. Downstream Transformation Pathways

The following diagram illustrates the divergent synthesis potential of 2-
Pyrimidinepropanamide.
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Figure 1: Divergent synthetic pathways from the 2-Pyrimidinepropanamide scaffold.

Detailed Protocol: Synthesis & Purification

Note: While commercially available, in-house synthesis via Heck Coupling is preferred for
isotopically labeled studies or derivative generation.[2]

Protocol 1: Palladium-Catalyzed Synthesis (Heck
Coupling)

This method utilizes the Heck reaction to couple 2-chloropyrimidine with acrylamide, followed
by hydrogenation.[1][2] This route avoids the use of unstable pyrimidine-lithium species.[1]

Reagents:

2-Chloropyrimidine (1.0 eq)[1][2]

Acrylamide (1.2 eq)[1]

Pd(OACc)z (0.05 eq)[1]

Triphenylphosphine (PPhs) (0.1 eq)[1]
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o Triethylamine (EtsN) (2.0 eq)[1]
e DMF (Solvent)[1]
Step-by-Step Methodology:

o Catalyst Pre-activation: In a flame-dried Schlenk flask, dissolve Pd(OAc)z and PPhs in
degassed DMF (5 mL/g substrate). Stir at room temperature for 15 minutes under Argon until
the solution turns yellow/orange, indicating the formation of the active Pd(0) species.

o Coupling Reaction: Add 2-Chloropyrimidine, Acrylamide, and EtsN to the catalyst mixture.
Heat the reaction to 100°C for 12 hours. Monitor conversion by TLC (10% MeOH in DCM).

o Checkpoint: The intermediate formed is the unsaturated alkene (acrylamide derivative).[1]

e Hydrogenation (One-Pot): Cool the mixture to RT. Transfer to a hydrogenation vessel.[1] Add
10% Pd/C (5 wt%).[1] Pressurize with Hz (30 psi) and stir for 4 hours.

o Mechanism:[3][4] This reduces the double bond to yield the saturated 2-
Pyrimidinepropanamide.[1]

o Work-up: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced
pressure. Dilute the residue with Ethyl Acetate and wash with Brine (3x).[1] Dry the organic
layer over Na=SOa4 and concentrate.[1]

o Crystallization (Purification): Recrystallize the crude solid from Ethanol/Heptane (1:3).
o Target Yield: 65-75%][1][2]
o Purity: >98% (HPLC)[1]

Protocol 2: Downstream Application (Hofmann
Rearrangement)

To generate 2-(Pyrimidin-2-yl)ethanamine, a key pharmacophore for histamine analogs.[1][2]
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e Preparation: Dissolve 2-Pyrimidinepropanamide (10 mmol) in 10% aqueous NaOH (20
mL). Cool to 0°C.[1]

e Bromination: Add Bromine (Brz, 10 mmol) dropwise, maintaining temperature <5°C. Stir for
30 mins.

e Rearrangement: Heat the solution to 70°C for 1 hour. Evolution of CO:z gas will be observed.

[1]

« Isolation: Cool to RT. Extract with DCM (3x 20 mL). The amine product is in the organic layer.

[1]

e Salt Formation: To stabilize the amine, treat the DCM layer with HCI in Dioxane to precipitate
the hydrochloride salt.

Quality Control & Analytical Parameters

To ensure the intermediate meets pharmaceutical standards (ICH Q7), the following QC
parameters must be validated.

Test Method Acceptance Criteria

Characteristic triplets at 6 2.6
(CH2) and 9 3.0 (CH2);

Identification 1H-NMR (DMSO-de) o
Pyrimidine protons & 7.3, 8.[1]
[2]7.
Purity HPLC (C18 Column) > 98.0% (Area normalization)
Water Content Karl Fischer < 0.5% wiw
_ DMF < 880 ppm, Ethanol <
Residual Solvents GC-Headspace
5000 ppm
Pd < 10 ppm (Critical for API
Heavy Metals ICP-MS

precursors)

HPLC Method Parameters
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e Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 pm)

» Mobile Phase A: 0.1% Formic Acid in Water

» Mobile Phase B: Acetonitrile

e Gradient: 5% B to 95% B over 10 min.

e Detection: UV @ 254 nm (Pyrimidine absorption max).[1]

Safety & Handling

e Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation).
o PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

e Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Nitrogen)
to prevent hydrolysis of the amide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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